ethyl 1-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include benzodiazole derivatives and piperidine carboxylates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE can be compared with other benzodiazole derivatives and piperidine carboxylates. Similar compounds include:
Benzodiazole derivatives: These compounds share the benzodiazole core structure and may have similar biological activities.
Piperidine carboxylates:
The uniqueness of ETHYL 1-[(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O5S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H19N3O5S/c1-2-23-14(19)10-5-7-18(8-6-10)24(21,22)11-3-4-12-13(9-11)17-15(20)16-12/h3-4,9-10H,2,5-8H2,1H3,(H2,16,17,20) |
InChI Key |
JETRFQQALLQHJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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